molecular formula C15H19N5O2 B243395 N-(2-allyl-2H-tetraazol-5-yl)-3-isobutoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-3-isobutoxybenzamide

Cat. No. B243395
M. Wt: 301.34 g/mol
InChI Key: RXPJJLOYLWFGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-allyl-2H-tetraazol-5-yl)-3-isobutoxybenzamide, commonly referred to as ATB-346, is a novel drug candidate that has shown promising results in preclinical studies. ATB-346 is a nonsteroidal anti-inflammatory drug (NSAID) that has been designed to reduce pain and inflammation while minimizing the risk of gastrointestinal (GI) side effects.

Mechanism of Action

ATB-346 works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause pain and inflammation. Unlike traditional N-(2-allyl-2H-tetraazol-5-yl)-3-isobutoxybenzamides, ATB-346 selectively targets COX-2, while sparing the activity of COX-1, which is important for maintaining the integrity of the GI tract.
Biochemical and Physiological Effects:
ATB-346 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in preclinical models of inflammation. ATB-346 has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. Additionally, ATB-346 has been shown to decrease the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many chronic diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of ATB-346 is its selectivity for COX-2, which reduces the risk of GI side effects compared to traditional N-(2-allyl-2H-tetraazol-5-yl)-3-isobutoxybenzamides. Additionally, ATB-346 has been shown to have a protective effect on the cardiovascular system, which is an important consideration for patients with chronic pain and inflammation. However, one limitation of ATB-346 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several potential future directions for research on ATB-346. One area of interest is the potential use of ATB-346 in the treatment of chronic pain and inflammation in humans. Another area of interest is the potential use of ATB-346 in the treatment of cardiovascular disease, as it has been shown to have a protective effect on the cardiovascular system in preclinical studies. Additionally, further research is needed to determine the safety and efficacy of ATB-346 in clinical trials, and to identify any potential drug interactions or side effects.

Synthesis Methods

ATB-346 is synthesized using a proprietary method that involves the combination of a tetrazole ring with a benzene ring. The resulting compound is then modified by the addition of an allyl group and an isobutoxy group. This synthesis method has been optimized to produce a high yield of pure ATB-346.

Scientific Research Applications

ATB-346 has been extensively studied in preclinical models of inflammation and pain. These studies have shown that ATB-346 has potent anti-inflammatory and analgesic effects, while also reducing the risk of GI side effects compared to traditional N-(2-allyl-2H-tetraazol-5-yl)-3-isobutoxybenzamides. ATB-346 has also been shown to have a protective effect on the cardiovascular system, which is an important consideration for patients with chronic pain and inflammation.

properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

3-(2-methylpropoxy)-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C15H19N5O2/c1-4-8-20-18-15(17-19-20)16-14(21)12-6-5-7-13(9-12)22-10-11(2)3/h4-7,9,11H,1,8,10H2,2-3H3,(H,16,18,21)

InChI Key

RXPJJLOYLWFGOP-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.